REACTION_CXSMILES
|
ClC1C=C(Cl)C(OC)=CC=1N[C:12]1[C:21]2[C:16](=[CH:17][C:18](F)=[CH:19][CH:20]=2)[N:15]=[CH:14][C:13]=1[C:23]#[N:24]>C(O)CC>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[C:13]([C:23]#[N:24])[CH:14]=1
|
Name
|
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)OC)NC1=C(C=NC2=CC(=CC=C12)F)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |